![molecular formula C17H29N5O B5672792 1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5672792.png)
1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The compound has been synthesized through various methods, including condensation reactions involving cyclohexanone and piperidine derivatives. For instance, a novel synthesis approach involved the reaction of N-arylacetoacetamides and aromatic aldehydes in the presence of piperidine, leading to the formation of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with significant yields (Gein et al., 2015).
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structure of related compounds, revealing the crystal structure and confirming molecular mechanics findings. For example, the crystal structure of an analogue, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, was determined to verify the conformation of the piperidine-1-carbothioamide fragment, which is similar to the minimum-energy conformations of the target compound (Plazzi et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives include condensation and cycloaddition reactions. These reactions have been utilized in the synthesis of various heterocyclic compounds, demonstrating the compound's reactivity and versatility in chemical transformations (Gein et al., 2007).
properties
IUPAC Name |
1-cyclohexyl-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-13-19-16(21-20-13)7-10-18-17(23)14-8-11-22(12-9-14)15-5-3-2-4-6-15/h14-15H,2-12H2,1H3,(H,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMMRXDSYDXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCNC(=O)C2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide |
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